molecular formula C10H8O4 B190332 8-Hydroxy-7-methoxycoumarin CAS No. 19492-03-6

8-Hydroxy-7-methoxycoumarin

Cat. No. B190332
CAS RN: 19492-03-6
M. Wt: 192.17 g/mol
InChI Key: KIGCGZUAVODHMD-UHFFFAOYSA-N
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Description

8-Hydroxy-7-methoxycoumarin is a phenylpropanoid isolated from the calyxes of Physalis alkekengi L. var. franchetii (Mast.) Makino . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of 8-Hydroxy-7-methoxycoumarin is C10H8O4 . It has two aromatic rings connected by a methoxy group . The average mass is 192.168 Da and the monoisotopic mass is 192.042252 Da .


Physical And Chemical Properties Analysis

8-Hydroxy-7-methoxycoumarin has a density of 1.4±0.1 g/cm3, a boiling point of 415.5±45.0 °C at 760 mmHg, and a flash point of 173.3±22.2 °C . It has 4 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .

Scientific Research Applications

  • Inhibition of Cytochrome P450 2A6 Activity : Methoxsalen (8-methoxypsoralen), a derivative of 8-Hydroxy-7-methoxycoumarin, has been studied for its inhibitory effects on human cytochrome P450 2A6, a crucial enzyme for xenobiotic metabolism. It shows moderate effectiveness as an inhibitor in vivo, which has implications for its utility in clinical probes and drug interactions (Kharasch, Hankins, & Taraday, 2000).

  • Enhancement of Melanogenesis : 8-Methoxycoumarin, another derivative, is found to significantly increase melanin content in murine cells, suggesting its potential application in treating hypopigmentation disorders and in the cosmetic industry for hair depigmentation treatment (Chung, Kim, & Hyun, 2019).

  • Anti-Tumor-Promoting Effects : Certain 8-substituted 7-methoxycoumarins have shown significant inhibitory effects on Epstein-Barr virus early antigen activation, indicating potential as anti-tumor-promoting agents. This is particularly evident in compounds with prenyl or 2-hydroxy-3-methylbutyl units at the C-8 position (Ito et al., 1999).

  • Antimicrobial Effects : Derivatives like 7,8-Dihydroxy-6-methoxycoumarin have demonstrated notable antimicrobial activity against foodborne pathogens, highlighting their potential as natural antimicrobial agents. The mechanism is associated with the disruption of cell membrane integrity (Yang et al., 2017).

  • Inhibition of Chemical Carcinogen-Induced Neoplasia : Studies on coumarin derivatives, including 7-hydroxy-6-methoxycoumarin, have revealed their capacity to inhibit chemically induced neoplasia in animal models. This suggests their potential role in cancer prevention and treatment (Wattenberg, Lam, & Fladmoe, 1979).

  • Antimitotic Effects : Compounds like 7-methoxycoumarin have been studied for their antimitotic activity, showing potential as inhibitors of cell division in plant systems. This could have implications for agricultural applications and understanding cell cycle regulation (Keightley et al., 1996).

  • Cytotoxic Effects in Cancer Research : 7-Hydroxy-6-methoxycoumarin isolated from certain plant species has exhibited cytotoxic effects against cancer cells, suggesting its potential use in cancer therapy (Rodrigo, 2020).

Safety And Hazards

8-Hydroxy-7-methoxycoumarin may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and it should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

8-hydroxy-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-7-4-2-6-3-5-8(11)14-10(6)9(7)12/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGCGZUAVODHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173142
Record name 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030692
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

8-Hydroxy-7-methoxycoumarin

CAS RN

19492-03-6
Record name 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19492-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019492036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAPHNETIN 7-METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H43B8D33LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030692
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

173 - 174 °C
Record name 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030692
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
H Kolodziej, O Kayser, HJ Woerdenbag… - … für Naturforschung C, 1997 - degruyter.com
… Br 8-Hydroxy-7-methoxycoumarin … Independent support for such conjec ture is provided by comparing the cytotoxic effects of 8-hydroxy-7-methoxycoumarin and its 7-hydroxy-8-methoxy …
Number of citations: 79 www.degruyter.com
K Yamamoto, S Kato, H Shimomura - Journal of Chromatography A, 1986 - Elsevier
GC-MS-SIM GC-MS-STM was performed on a JEOL Model JMS DX-300 gas chromatograph-mass spectrometer system equipped with a data processing system. Chromatographic …
Number of citations: 10 www.sciencedirect.com
S Kato, K Yamamoto - Journal of Chromatography A, 1985 - Elsevier
GC analysis was carried out on a Shimadzu GC-9A gas chromatograph equipped with a flame ionization detector. The glass column (1 mx 3 mm ID) used was packed with 5% Thermon …
Number of citations: 1 www.sciencedirect.com
RDH Murray, ZD Jorge - Tetrahedron letters, 1983 - Elsevier
… For the final possibility (8), 8-hydroxy-7-methoxycoumarin was condensed with 3-chloro-3-methylbut-1-yne, Cs2C03 in acetone in a closed system for 36 h to give the 1,1-…
Number of citations: 3 www.sciencedirect.com
S Kato, K Yamamoto - Bulletin of environmental contamination and …, 1989 - Springer
MATERIALS AND METHODS Scoparone, 7, 8-dimethoxycoumarin, 6-OH-7-OCH 3, 7-OH-6-OCH3, 7-hydroxy-8-methoxycoumarin (7-OH-8-OCH3) and 8-hydroxy-7-methoxycoumarin (8…
Number of citations: 7 link.springer.com
H Lv, CS Fu, HX Hu, XN Wang, DM Ren, HX Lou… - Biochemical Systematics …, 2018 - Elsevier
… 8-Hydroxy-7-methoxycoumarin (12) was firstly reported from Artemisia dracunculoides Pursh (Asteraceae) (Herz et al., 1970), and then was found in Inula hupehensis Y. Ling (…
Number of citations: 12 www.sciencedirect.com
AZ Abyshev, NY Isaev, YB Kerimov - Chemistry of Natural Compounds, 1980 - Springer
… This gave substance (VI) with the composition CzoHsO4, mp 170171.5C; Rf 0.26 (blue), identical with 8-hydroxy-7-methoxycoumarin. The mother solution after the evaporation of the …
Number of citations: 4 link.springer.com
C Wang, Y Li, T Zhang, D Wei, Y Hou… - Chemistry & …, 2018 - Wiley Online Library
… Finally, 8-hydroxy-7-methoxycoumarin (5) was prepared. 5-Bromo-8-hydroxy-7-methoxycoumarin (6) was then obtained by a electrophilic substitution reaction at C-5 of compound 5 in …
Number of citations: 1 onlinelibrary.wiley.com
SK Paknikar, J Bhattacharjee, KK Nadkarni - 1994 - irgu.unigoa.ac.in
… They found that 5.8-dihydl-oxybmethoxy coumarin could be prepared from 8-hydroxy-7-methoxycoumarin (19) by Fremy's salt (potassium nitrosodisulphonate) oxidation to the quinone (…
Number of citations: 6 irgu.unigoa.ac.in
SK Patnikar, J Bhattacharjee… - Journal of the Indian …, 1994 - journal.library.iisc.ernet.in
… They found that 5.8-dihydl-oxybmethoxy coumarin could be prepared from 8-hydroxy-7-methoxycoumarin (19) by Fremy's salt (potassium nitrosodisulphonate) oxidation to the quinone (…
Number of citations: 3 journal.library.iisc.ernet.in

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